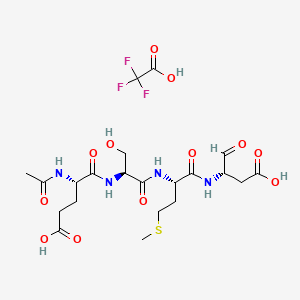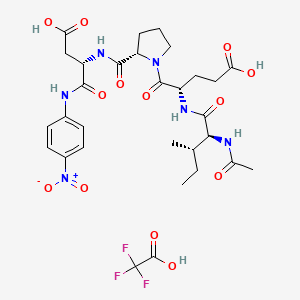
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine: is a complex glycosphingolipid. Glycosphingolipids are a class of lipids that play crucial roles in cell membrane structure and cellular recognition processes. This particular compound consists of a sphingosine backbone linked to a fatty acid (tricosanoic acid) and a disaccharide composed of beta-D-galactose and beta-D-glucose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine typically involves multiple steps:
Synthesis of the sphingosine backbone: This can be achieved through the condensation of L-serine with palmitoyl-CoA, followed by reduction and acylation steps.
Attachment of the fatty acid: Tricosanoic acid is linked to the sphingosine backbone through an amide bond formation.
Glycosylation: The disaccharide unit (beta-D-galactose and beta-D-glucose) is attached to the sphingosine backbone via glycosidic bonds. This step often requires the use of glycosyl donors and acceptors under specific catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the fatty acid chain.
Substitution: Nucleophilic substitution reactions can take place at the glycosidic linkages, leading to the formation of different glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Glycosyl donors (e.g., glycosyl halides) and acceptors under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified fatty acid chains.
Substitution: Various glycosylated derivatives with different sugar moieties.
科学的研究の応用
Chemistry
In chemistry, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is used as a model compound to study glycosylation reactions and the synthesis of complex glycosphingolipids.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used to investigate cellular recognition processes and signal transduction pathways.
Medicine
In medicine, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is explored for its potential therapeutic applications, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialized biomaterials and as an additive in cosmetic formulations due to its unique structural properties.
作用機序
The mechanism of action of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine involves its interaction with specific cell membrane receptors and enzymes. The compound can modulate signal transduction pathways by altering the lipid composition of the cell membrane, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-palmitoylsphingosine
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-stearoylsphingosine
Uniqueness
The uniqueness of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine lies in its specific fatty acid chain (tricosanoic acid), which imparts distinct biophysical properties to the compound. This structural variation can influence its interaction with cellular components and its overall biological activity.
特性
分子式 |
C53H101NO13 |
|---|---|
分子量 |
960.4 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)/b36-34+/t41-,42+,43+,44+,46-,47-,48+,49+,50+,51+,52+,53-/m0/s1 |
InChIキー |
JMIBHWXICSSLDW-YNNRPXNKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)

![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
